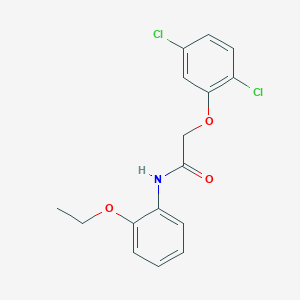

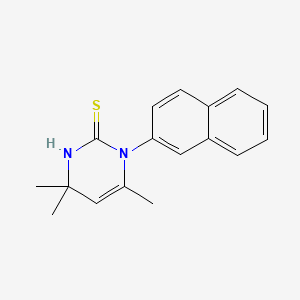

![molecular formula C14H15ClN2O2 B5550020 ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)

ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is part of a class of compounds known for their heterocyclic structure, which includes indole and pyrido derivatives. These compounds often exhibit significant biological activities.

Synthesis Analysis

- The synthesis of related compounds typically involves complex reactions such as cyclocondensations (Gupta et al., 2011).

- Strategies for synthesizing indole derivatives from ethyl pyrrole-2-carboxylate have been developed, providing key intermediates for indole synthesis (Tani et al., 1996).

Molecular Structure Analysis

- Molecular structures of similar compounds have been determined using techniques like X-ray diffraction, revealing orthorhombic crystalline forms and molecular geometries (Hu et al., 2018).

Chemical Reactions and Properties

- Compounds in this class are known to undergo various chemical reactions, including annulations and cyclizations (Zhu et al., 2003).

- They are used as intermediates in the synthesis of biologically active molecules.

Physical Properties Analysis

- Physical properties like crystallization and molecular packing are influenced by factors such as hydrogen bonding and van der Waals interactions (Ramazani et al., 2019).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Heterocyclic Ring System Synthesis : This compound is involved in the preparation of novel heterocyclic ring systems. For instance, Unangst (1983) described the synthesis of a new pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system, which is related to the chemical structure of the compound (Unangst, 1983).

Annulation Processes in Organic Chemistry : Zhu, Lan, and Kwon (2003) demonstrated the use of similar compounds in [4 + 2] annulation processes, showcasing the importance of these compounds in the formation of complex organic structures (Zhu, Lan, & Kwon, 2003).

Crystal Structure Analysis : The crystal structure of related compounds has been studied, providing insights into their molecular configuration and potential applications in synthesis (Acharya & Gowda, 1981).

Applications in Drug Synthesis and Antitumor Activities

Antitumor Activities : Hu et al. (2018) synthesized a compound similar to ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate and studied its antitumor activities, indicating potential applications in the development of anticancer drugs (Hu et al., 2018).

Chemical Synthesis Pathways for Drug Development : The compound's role in various chemical synthesis pathways highlights its importance in creating novel drugs and understanding complex chemical reactions relevant to pharmaceutical development.

Synthesis of Pyrrolocarbazoles : The synthesis of pyrrolocarbazoles, a class of compounds with potential pharmaceutical applications, involves compounds structurally similar to ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate, indicating its relevance in the synthesis of complex organic molecules with possible therapeutic uses (Fousteris et al., 2004).

Propriétés

IUPAC Name |

ethyl 8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJWERWHPCJVKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

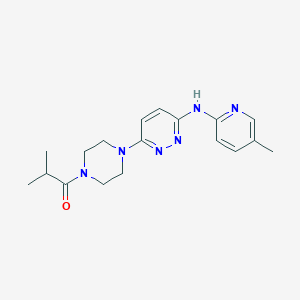

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

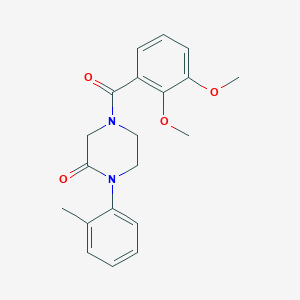

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)

![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)

![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)

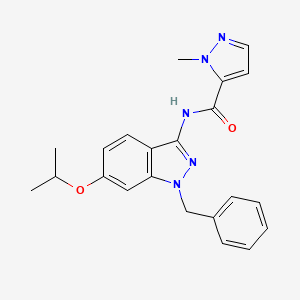

![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)

![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)